3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and an oxazolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxazolidinone ring through a cyclization reaction involving an appropriate isocyanate or carbamate precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and environmentally friendly catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the quinoline or pyrrolidine rings .
Scientific Research Applications
3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring can interact with protein active sites, inhibiting enzyme activity. The oxazolidinone ring can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the quinoline and oxazolidinone moieties.
Quinoline-2-carboxylic acid: Contains the quinoline moiety but lacks the pyrrolidine and oxazolidinone rings.
Oxazolidinone derivatives: Share the oxazolidinone ring but differ in the other substituents.
Uniqueness
3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct structural motifs: the quinoline, pyrrolidine, and oxazolidinone rings. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-(1-quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16-19(9-10-21-16)13-7-8-18(11-13)15-6-5-12-3-1-2-4-14(12)17-15/h1-6,13H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIDDZZQQXSBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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